5-Amino-2,4-dimethoxybenzoic acid hydrochloride
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Overview
Description
5-Amino-2,4-dimethoxybenzoic acid hydrochloride is a versatile chemical compound extensively used in scientific research due to its unique properties. It is known for its applications in drug development, organic synthesis, and biochemical studies.
Mechanism of Action
Target of Action
It has been shown to inhibit the production ofepidermal growth factor (EGF) , which plays a crucial role in the regulation of cell growth, proliferation, and differentiation.
Mode of Action
It is known to inhibit the production of EGF
Biochemical Pathways
Given its inhibitory effect on EGF production , it can be inferred that it may impact pathways related to cell growth and proliferation.
Pharmacokinetics
It is suggested that it has high gi absorption , which could potentially impact its bioavailability.
Result of Action
It has been shown to inhibit the production of egf , which suggests that it may have an impact on cell growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,4-dimethoxybenzoic acid hydrochloride typically involves the reaction of 2,4-dimethoxybenzoic acid with ammonia or an amine source under controlled conditionsThe reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,4-dimethoxybenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and amines, depending on the type of reaction and reagents used .
Scientific Research Applications
5-Amino-2,4-dimethoxybenzoic acid hydrochloride is widely used in scientific research for its diverse applications:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound finds applications in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dimethoxyanthranilic acid
- 6-Aminoveratric acid
- 2-Amino-4,5-dimethoxybenzoic acid
Uniqueness
5-Amino-2,4-dimethoxybenzoic acid hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research and industrial applications where specific reactivity and interactions are required .
Properties
IUPAC Name |
5-amino-2,4-dimethoxybenzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4.ClH/c1-13-7-4-8(14-2)6(10)3-5(7)9(11)12;/h3-4H,10H2,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHROLVLDDNNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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